1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea
Description
Properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-18(22,12-7-8-15-16(9-12)25-11-24-15)10-19-17(21)20-13-5-3-4-6-14(13)23-2/h3-9,22H,10-11H2,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWABNGSBVJGTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC=C1OC)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea typically involves multi-step organic reactions. One common method includes the reaction of 2-(Benzo[d][1,3]dioxol-5-yl)ethanol with isocyanates under controlled conditions to form the desired urea derivative. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote therapeutic outcomes.
Comparison with Similar Compounds
Structural Features
The benzo[d][1,3]dioxol group is a recurring motif in bioactive compounds. Below is a comparative analysis of key structural elements:
Physical Properties
Available data for analogs highlights the impact of substituents:
- Target Compound : Expected to exhibit a higher melting point than coumarins due to hydrogen bonding from the urea group. Molecular weight is estimated at ~370 g/mol based on structure.
Biological Activity
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea is a synthetic compound that combines a benzo[d][1,3]dioxole moiety with hydroxypropyl and methoxyphenyl groups. This structural configuration positions it as a potential candidate in drug development due to its diverse biological activities. The compound's unique features may enhance its interactions with various biological targets, making it an interesting subject for pharmacological research.
- Molecular Formula : C18H20N2O5
- Molecular Weight : 344.367 g/mol
The presence of the benzo[d][1,3]dioxole structure typically enhances the compound's interaction with biological targets, which is crucial for its pharmacological potential.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Urea derivatives have shown promising results in inhibiting tumor growth and proliferation in various cancer cell lines. For instance, studies on related compounds demonstrated significant antiproliferative effects against human colon (HCT116), breast (MCF-7), and lung (A549) cancer cell lines .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in critical biological pathways. For example, derivatives of urea have been noted for their ability to inhibit the phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are vital in cancer progression .
- Antimicrobial Properties : Compounds resembling this compound have been explored for their antibacterial and antifungal activities, suggesting potential applications in treating infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by the substituents on the urea moiety and the positioning of functional groups. Research indicates that modifications at the 2-position of the urea can significantly affect its anticancer activity and enzyme inhibition properties .
Case Studies
- Antiproliferative Activity : A study evaluated various urea derivatives against multiple cancer cell lines. Compounds with structural similarities to this compound showed IC50 values ranging from 0.3 to 5 μM, indicating strong antiproliferative effects .
- Enzyme Targeting : In vitro studies demonstrated that certain derivatives inhibited PI3K and mTORC1 pathways effectively, suggesting that this compound could be a lead compound for developing targeted cancer therapies .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea, and what challenges arise during optimization?
- Methodological Answer : The synthesis involves multi-step reactions starting with functionalization of the benzo[d][1,3]dioxole core. A common approach includes:
- Step 1 : Gold(I)-catalyzed cyclization to establish the benzodioxole ring (critical for structural integrity) .
- Step 2 : Introduction of the hydroxypropyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like NaH in THF .
- Step 3 : Coupling the 2-methoxyphenyl urea moiety using carbodiimide-mediated reactions (e.g., EDC/HOBt) .
- Challenges : Low yields in Step 2 due to steric hindrance; purification via column chromatography (silica gel, eluent: DCM/MeOH) is essential. Reaction monitoring by TLC and NMR ensures intermediate purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- 1H/13C NMR : Resolve aromatic protons (δ 6.8–7.5 ppm) and urea NH signals (δ 8.2–9.0 ppm). Contradictions in splitting patterns may arise from rotameric forms; variable-temperature NMR (VT-NMR) at 298–323 K mitigates this .
- IR Spectroscopy : Confirm urea C=O stretches (~1640–1680 cm⁻¹) and methoxy C-O (~1250 cm⁻¹). Overlapping bands (e.g., benzodioxole C-O) require deconvolution software .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 413.15). Discrepancies in fragmentation patterns are cross-checked with computational tools (e.g., MassFrontier) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 2-hydroxypropyl group in bioactivity?
- Methodological Answer :
- Analog Synthesis : Replace the hydroxypropyl group with methyl, ethyl, or acetylated derivatives to assess hydrogen-bonding effects .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity. For example, compare IC50 values to determine if hydroxyl steric effects modulate activity .
- Computational Modeling : MD simulations (AMBER/CHARMM) predict conformational stability and ligand-receptor interactions. Docking studies (AutoDock Vina) identify key residues (e.g., His286 in kinase ATP-binding pockets) .
Q. How should researchers address contradictions in reported biological activity data across different assay systems?
- Methodological Answer :
- Standardized Protocols : Replicate assays under identical conditions (e.g., pH 7.4, 37°C) using cell lines (HEK293 vs. HeLa) with controlled passage numbers .
- Orthogonal Assays : Validate antiproliferative activity via MTT and ATP-based luminescence assays to rule out false positives from redox interference .
- Meta-Analysis : Use platforms like PubChem BioActivity Data to compare IC50 ranges and adjust for variables (e.g., solvent DMSO concentration ≤0.1%) .
Q. What strategies optimize yield in large-scale synthesis while maintaining enantiomeric purity of the 2-hydroxypropyl moiety?
- Methodological Answer :
- Catalyst Screening : Chiral catalysts (e.g., Jacobsen’s Mn-salen) for asymmetric hydroxylation; monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .
- Flow Chemistry : Continuous flow reactors improve reproducibility and reduce side reactions (e.g., epoxide formation) during propyl group addition .
- Process Analytical Technology (PAT) : In-line FTIR tracks reaction progress; DOE (Design of Experiments) optimizes temperature (40–60°C) and residence time .
Data Analysis & Experimental Design
Q. How can researchers design experiments to differentiate between on-target and off-target effects in cellular assays?
- Methodological Answer :
- CRISPR Knockout : Generate target gene (e.g., COX-2) KO cell lines; compare compound activity in WT vs. KO models .
- Proteome Profiling : SILAC-based mass spectrometry identifies off-target protein binding; bioinformatic tools (STRING DB) map interaction networks .
- Negative Controls : Use structurally similar but inactive analogs (e.g., urea derivatives lacking the methoxyphenyl group) to isolate specific effects .
Q. What statistical approaches reconcile discrepancies in dose-response curves across independent studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (Hill equation) using GraphPad Prism; compare logEC50 values with ANOVA and post-hoc Tukey tests .
- Bootstrap Resampling : Assess confidence intervals for EC50 to identify outliers caused by assay variability .
- Meta-Regression : Adjust for covariates (e.g., cell density, serum concentration) using mixed-effects models in R/Bioconductor .
Tables
Table 1 : Key Synthetic Parameters and Outcomes
| Step | Reaction Type | Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| 1 | Cyclization | Au(I), THF, 60°C, 12h | 65 | 92% | |
| 2 | Hydroxypropyl Addition | NaH, DMF, 0°C→RT, 6h | 48 | 85% | |
| 3 | Urea Coupling | EDC/HOBt, DCM, 24h | 72 | 95% |
Table 2 : Comparative Bioactivity of Structural Analogs
| Analog | Target Enzyme (IC50 nM) | Cell Viability (IC50 μM) | Reference |
|---|---|---|---|
| Parent Compound | 120 ± 15 | 8.2 ± 1.1 | |
| Hydroxypropyl → Methyl | 950 ± 110 | >100 | |
| Methoxy → Nitro | 45 ± 6 | 5.3 ± 0.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
